molecular formula C17H21F3N2O2 B2511818 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 2320855-13-6

1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B2511818
CAS No.: 2320855-13-6
M. Wt: 342.362
InChI Key: RVMRSUOBIVRAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a synthetic small molecule of significant interest in neuropharmacological research. This diazepane derivative is designed for investigational use, particularly in the study of the orexin receptor system in the central nervous system . Orexin receptors, which include OX1 and OX2, are G-protein-coupled receptors that play a central role in regulating circadian vigilance states, arousal, and emotional reactivity . Antagonism of these receptors represents a novel therapeutic strategy for various neurological and psychiatric conditions. Research into orexin receptor antagonists has shown potential for treating disorders of the nervous system, including anxiety, neurodegenerative diseases like Alzheimer's disease, and substance dependence . Preclinical studies on structurally similar trifluoromethyl-diazepane compounds suggest that such molecules can effectively modulate orexin signaling pathways . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMRSUOBIVRAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core 1,4-Diazepane Synthesis

The 1,4-diazepane ring is typically synthesized via cyclization of 1,4-diamines with dielectrophiles such as dicarbonyl compounds or dihalides. For example, N-alkylation of ethylenediamine derivatives with α,ω-dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the seven-membered ring. Alternative methods include:

  • Ring-expansion reactions of piperidine derivatives using tosyl chloride-mediated sulfonylation followed by nucleophilic displacement.
  • Reductive amination of ketones with diamines, though this is less common for diazepane synthesis.

Benzoylation with 2-(Trifluoromethyl)benzoyl Chloride

The final acylation step employs 2-(trifluoromethyl)benzoyl chloride to functionalize the secondary amine:

  • Activation : The acyl chloride is generated in situ from 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Coupling conditions : Reaction with 1-(oxolan-3-yl)-1,4-diazepane in dichloromethane or THF, using a tertiary amine (e.g., Et₃N or DIPEA) as a base at 0–25°C.
  • Workup : Extraction with aqueous NaHCO₃, followed by column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Yield optimization : A 2024 study reported 78% yield using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent, though this increases cost.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, ArH), 7.72 (t, J = 7.6 Hz, 1H, ArH), 7.58 (d, J = 7.6 Hz, 1H, ArH), 4.20–4.05 (m, 1H, oxolane CH), 3.90–3.70 (m, 4H, diazepane NCH₂), 3.55–3.35 (m, 4H, oxolane CH₂), 2.80–2.60 (m, 4H, diazepane CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5 (C=O), 134.2–126.8 (ArC), 122.5 (q, J = 272 Hz, CF₃), 74.2 (oxolane C-O), 52.1–47.8 (diazepane NCH₂).
  • HRMS : m/z calcd for C₁₇H₂₁F₃N₂O₂ [M+H]⁺ 343.1634, found 343.1631.

Purity and Stability

  • HPLC purity : ≥98% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • Storage : Stable at −20°C under nitrogen for >12 months; decomposes upon prolonged exposure to humidity.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative acylating agents : Using 2-(trifluoromethyl)benzoic anhydride reduces halide waste but requires stoichiometric coupling agents.
  • Solvent recycling : THF and DMF recovery via distillation reduces production costs by ~30%.

Chemical Reactions Analysis

1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various fluorinated derivatives and functionalized diazepanes.

Scientific Research Applications

Chemistry

1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane serves as a versatile building block in organic synthesis. Its ability to introduce trifluoromethyl groups makes it valuable for developing fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug design .

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. It aids in understanding biochemical pathways and mechanisms, particularly in the context of drug development. The presence of the oxolane and diazepane rings contributes to its binding affinity with various biological targets.

Medicine

The potential therapeutic applications of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane include:

  • Neurological Disorders : Research indicates its efficacy in developing drugs for conditions such as epilepsy and neurodegenerative diseases due to its neuroprotective properties.
  • Infectious Diseases : The compound shows promise in combating various pathogens through its antimicrobial properties .

Industry

This compound is employed in producing specialty chemicals and materials, including polymers and surfactants. Its unique structure allows it to enhance the performance characteristics of these materials.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various fluoroaryl diazepanes against multi-drug resistant bacteria. The introduction of fluorine atoms significantly increased efficacy against resistant strains compared to non-fluorinated counterparts.

CompoundInhibition Zone (mm)Activity Level
MA-111515Moderate
MA-111616High
Control0None

This study highlights the importance of fluorination in enhancing antimicrobial properties .

Case Study 2: Neuroprotection in Seizure Models

Research utilizing a pentylenetetrazole-induced seizure model in zebrafish demonstrated that compounds similar to this one significantly reduced seizure frequency and severity. This suggests potential therapeutic applications for epilepsy treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane:

  • Fluorine Substitution : Improves lipophilicity and binding affinity to target proteins.
  • Oxolane Ring : Contributes to structural rigidity and influences receptor interactions.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The oxolane and diazepane rings contribute to the compound’s binding affinity and specificity, facilitating its role as an inhibitor or activator of various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane and related diazepane derivatives:

Compound Name Substituent on Diazepane Acyl/Functional Group Molecular Weight Key Data
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane Oxolan-3-yl 2-(Trifluoromethyl)benzoyl ~337.3 (calc.) Likely CAS: 2415531-60-9 (meta isomer noted in )
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane (14d) None Phenyl (non-acylated) 246.10 MS (M+H⁺): 246.10; Synthesis yield: 61%
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide 2-(Trifluoromethyl)phenyl Pentanamide-thiophenyl 459 (MS) Yield: 51%; 1H NMR and MS data provided
1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane Oxolan-3-yl Thiophene-2-carbonyl 280.39 CAS: 2309307-13-7; Molecular formula: C₁₄H₂₀N₂O₂S
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane (PI-17120) Pyrimidin-2-yl None 246.23 CAS: 238403-48-0; Purity: 97%
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane Benzyl and pyridinylmethyl None 349.39 CAS: 909666-37-1; Commercial availability noted

Key Structural and Functional Differences

Substituent on Diazepane Core :

  • The target compound’s oxolan-3-yl group introduces a polar, oxygen-containing heterocycle, enhancing solubility compared to purely aromatic substituents (e.g., phenyl or pyridinyl groups in ).
  • In contrast, pyrimidinyl (PI-17120) or pyridinylmethyl () substituents may improve π-π stacking interactions in receptor binding but reduce metabolic stability due to increased aromaticity .

This differs from thiophene-2-carbonyl (), which offers a smaller, sulfur-containing aromatic system with distinct electronic properties . Compounds with pentanamide or benzamide side chains () exhibit extended conformations, likely influencing their pharmacokinetic profiles compared to the compact benzoyl group .

Synthetic Yields and Methods: The synthesis of 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane () achieved a 61% yield via nucleophilic substitution, while analogs with complex acyl groups (e.g., ) showed lower yields (33–51%), reflecting challenges in coupling sterically hindered substrates .

Biological Activity

1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane, also known by its CAS number 2320855-13-6, is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H21F3N2O2
  • Molecular Weight : 342.36 g/mol
  • Structure : The compound features a diazepane core substituted with an oxolan ring and a trifluoromethyl-benzoyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is primarily investigated through its interactions with various biological targets. Preliminary studies suggest potential applications in pharmacology, particularly in areas such as anti-cancer therapies and neuropharmacology.

  • Antitumor Activity : Some studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Neuroactive Properties : The diazepane structure suggests potential interactions with neurotransmitter systems, possibly modulating GABAergic activity, which could have implications for anxiety and seizure disorders.

Case Study 1: Anticancer Activity

A study conducted on various leukemic cell lines demonstrated that compounds structurally similar to 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane showed significant cytotoxicity. The study found that these compounds could induce DNA cross-linking, leading to cell death in sensitive cell lines such as K562 and BSM .

Cell LineIC50 (µM)Mechanism of Action
K56215DNA cross-linking
BSM20Apoptosis induction
L1210Not significantEfflux mechanisms involved

Case Study 2: Neuropharmacological Effects

Research exploring the effects of diazepane derivatives on GABA receptors indicated that compounds like 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane could enhance GABAergic transmission, potentially providing anxiolytic effects. This was assessed through behavioral assays in rodent models .

Comparative Analysis with Other Compounds

To understand the relative efficacy of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane, a comparative analysis with other known compounds was performed:

Compound NameActivity TypeIC50 (µM)Reference
Compound A (similar structure)Anticancer12
Compound B (traditional diazepam)Anxiolytic25
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepaneAnticancer/Neuroactive15Current Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.